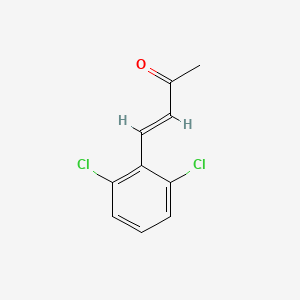

2,6-Dichlorobenzylideneacetone

Description

Historical Context and Chemical Significance of Chalcone (B49325) Derivatives

Chalcones are a significant class of organic compounds characterized by a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings. wisdomlib.org Historically, the synthesis of chalcones was first reported independently by L. Claisen and J.G. Schmidt in 1880-1881. saudijournals.com Their work detailed the condensation reaction between an aromatic aldehyde and an aryl ketone under basic conditions, a method now widely known as the Claisen-Schmidt condensation. saudijournals.comnih.gov This foundational reaction remains a preferred method for chalcone synthesis, often utilizing bases like sodium hydroxide (B78521), potassium hydroxide, or barium hydroxide. saudijournals.comiiste.org

The chemical significance of chalcones is extensive. They are recognized as precursors in the biosynthesis of flavonoids and isoflavonoids in many plants. nih.goviiste.orgencyclopedia.pub This natural origin has made them a subject of interest in medicinal chemistry for centuries, with traditional medicine systems in China and other regions utilizing chalcone-containing plants for various therapeutic purposes. encyclopedia.pubnih.gov The core structure of chalcones, featuring a reactive α,β-unsaturated keto-ethylenic moiety (-CO-CH=CH-), allows for a wide range of chemical reactions. nih.govnih.gov This reactivity makes them valuable intermediates for synthesizing various heterocyclic compounds, such as pyrazolines, isoxazoles, and pyrimidines, which are themselves of significant interest in medicinal and materials science. nih.govencyclopedia.pubwikipedia.org The simple, yet versatile, structure of chalcones and the ease of their synthesis have established them as a "privileged scaffold" in drug discovery, meaning the core structure is frequently found in molecules with diverse biological activities. nih.govwikipedia.org

Scope and Relevance of Current Research in Organic and Medicinal Chemistry

The fields of organic and medicinal chemistry are deeply interconnected, with synthetic organic chemistry providing the essential tools for creating novel molecules for therapeutic evaluation. jscimedcentral.comopenaccessjournals.com Current research often focuses on designing and synthesizing molecules that can selectively interact with biological targets to treat diseases, a process where minor structural modifications can significantly alter a compound's medicinal activity. jscimedcentral.com

Chalcone derivatives are at the forefront of this research due to their broad spectrum of biological activities. frontiersin.orgajprd.com The simple 1,3-diaryl-2-propen-1-one framework is a versatile template that allows for extensive structural modifications, enabling researchers to fine-tune pharmacological properties. wisdomlib.orgajprd.com Modern synthetic methods, including advancements in catalysis such as enzyme-, transition metal-, photo-, and organocatalysis, have further expanded the ability to create diverse libraries of chalcone analogues for screening. nih.gov

In medicinal chemistry, chalcones are investigated for a wide array of potential therapeutic applications. frontiersin.org Preclinical studies have highlighted their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. wisdomlib.orgfrontiersin.org The reactive α,β-unsaturated carbonyl group is a key factor in many of these activities, allowing for interaction with biological macromolecules. nih.gov The relevance of chalcones in contemporary research is underscored by the continuous development of new synthetic methodologies and the exploration of their mechanisms of action to identify novel drug candidates. nih.govnih.gov

Review of Existing Literature on Related Dichlorinated Benzylideneacetone (B49655) Analogues

A review of the literature reveals significant interest in the synthesis and biological evaluation of various substituted chalcones, including those with halogen substitutions. Halogenation, including dichlorination, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a lead compound, potentially enhancing its activity or altering its metabolic profile.

Research on dichlorinated chalcone analogues has explored various substitution patterns on the aromatic rings. For instance, studies have described the synthesis of chalcones with dichloro substitutions on the s-triazine ring, which were then evaluated for their biological activities. bhu.ac.in The synthesis of these compounds often employs the Claisen-Schmidt condensation, reacting a substituted acetophenone (B1666503) with a substituted benzaldehyde. bhu.ac.in

In a broader context, the synthesis of pyridinyl analogues of dibenzylideneacetone (B150790) has been developed, with these compounds showing diverse biological activities. researchgate.net While not exclusively dichlorinated, this research highlights the modular nature of chalcone synthesis, allowing for the incorporation of various heterocyclic and substituted aryl groups. The synthesis of vicinal dichlorides from electron-deficient alkenes has also been reported using reagents like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and zinc chloride, demonstrating methods for direct dichlorination of the alkene bond in related systems. researchgate.net

Furthermore, the synthesis and biological evaluation of chalcones with other halogen substitutions, such as 2-chloro and 2-bromo moieties, have been conducted to investigate their antiangiogenic properties. core.ac.uk These studies provide valuable structure-activity relationship (SAR) data, indicating that the position and nature of the halogen substituent are critical to the observed biological effects. For example, in one study, a 2-chloro-2',5'-dihydroxychalcone was used as a parent compound for developing a library of related analogues. core.ac.uk The investigation into these related dichlorinated and halogenated benzylideneacetone analogues provides a comparative framework for understanding the potential chemical and biological properties of 2,6-Dichlorobenzylideneacetone (B1310720).

Interactive Data Table: Properties of Related Compounds

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-(2,6-dichlorophenyl)but-3-en-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUBBGLIJLKARO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601271365 | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55420-71-8, 41420-69-3 | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55420-71-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,3-dichloro-2-((2-propynyloxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041420693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3E)-4-(2,6-Dichlorophenyl)-3-buten-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601271365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,6 Dichlorobenzylideneacetone

Established Synthetic Routes and Optimizations

The synthesis of 2,6-Dichlorobenzylideneacetone (B1310720), a derivative of chalcone (B49325), is most prominently achieved through well-established condensation reactions. These methods are valued for their reliability and are subject to ongoing optimization to improve yields and reaction conditions.

Condensation Reactions (e.g., Claisen-Schmidt Condensation)

The primary and most traditional method for synthesizing this compound is the Claisen-Schmidt condensation. saudijournals.compropulsiontechjournal.com This reaction is a specific type of crossed-aldol condensation that occurs between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. researchgate.net

In the case of this compound, the synthesis involves the reaction between 2,6-dichlorobenzaldehyde (B137635) and acetone (B3395972). uit.nosciengine.com The reaction is typically base-catalyzed, where the base abstracts an α-hydrogen from acetone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2,6-dichlorobenzaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final α,β-unsaturated ketone product, this compound. gordon.edu

Catalyst Systems and Reaction Conditions

The success of the Claisen-Schmidt condensation heavily relies on the choice of catalyst and the specific reaction conditions.

Catalyst Systems:

Base Catalysis : Strong bases are the most common catalysts for this reaction. Alkali hydroxides such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are frequently used in alcoholic solutions. saudijournals.comacs.org The base's role is to facilitate the formation of the acetone enolate, which initiates the condensation. gordon.edu In some procedures, calcium hydroxide (Ca(OH)₂) has also been employed. acs.org

Acid Catalysis : While less common for this specific transformation, acid-catalyzed conditions are also a possibility for Claisen-Schmidt reactions. Acid catalysts like hydrogen chloride (HCl) or Lewis acids can be used. acs.org An advantage of acid catalysis is that it can sometimes be used directly with reactants containing sensitive groups, like hydroxyls, without the need for protection. saudijournals.com

Reaction Conditions: The conditions for the synthesis can be optimized to maximize yield and purity. A typical procedure involves dissolving 2,6-dichlorobenzaldehyde and a base like NaOH in a solvent mixture of water and ethanol. uit.no Acetone is then added, often dropwise, and the mixture is stirred at room temperature. uit.noresearchgate.net The product often precipitates out of the solution and can be collected by filtration. acs.org

Below is a table summarizing typical reaction conditions found in literature for the synthesis of chalcone derivatives via Claisen-Schmidt condensation.

| Catalyst System | Reactants | Solvent | Temperature | Typical Yield |

| Sodium Hydroxide (NaOH) | 2,6-Dichlorobenzaldehyde, Acetone | Ethanol/Water | Room Temperature | Moderate to High |

| Potassium Hydroxide (KOH) | Substituted Benzaldehydes, Acetophenones | Ethanol | Room Temperature | Good |

| Calcium Hydroxide (Ca(OH)₂) | Substituted Benzaldehydes, Acetophenones | Aqueous Ethanol | Room Temperature | Good |

| Acid Catalysts (e.g., HCl) | General Aldehydes and Ketones | Varies | Varies | Variable |

This table represents generalized conditions for chalcone synthesis; specific yields for this compound may vary based on precise experimental parameters.

Stereoselective Synthesis Approaches

The double bond in this compound can exist as either the E (trans) or Z (cis) stereoisomer. In Claisen-Schmidt condensations, the formation of the E-isomer is generally favored due to thermodynamic stability. The E configuration minimizes steric hindrance between the bulky aryl group and the carbonyl group. uou.ac.in

The Zimmerman-Traxler model for aldol-type reactions proposes a chair-like transition state that can predict the stereochemical outcome. harvard.edu For the Claisen-Schmidt reaction, the transition state leading to the E-isomer is lower in energy because the larger substituents occupy equatorial-like positions, reducing unfavorable 1,3-diaxial interactions. harvard.edu While specific stereoselective studies targeting the Z-isomer of this compound are not widely reported, controlling stereochemistry in these reactions typically involves the use of chiral auxiliaries, specific boron enolates, or other advanced stereocontrolled methods, though these are more common in complex total synthesis rather than for a simple chalcone derivative. researchgate.net

Novel and Advanced Synthetic Approaches

In line with modern chemical practices, new methods are being explored to synthesize chalcones like this compound in a more efficient and environmentally friendly manner.

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to reduce waste, use less hazardous materials, and improve energy efficiency. rjpn.org Several of these principles have been applied to chalcone synthesis.

Solvent-Free Synthesis : One significant green approach is to perform the Claisen-Schmidt condensation under solvent-free conditions, often referred to as grinding or mechanochemistry. propulsiontechjournal.comfrontiersin.org Reactants are physically ground together, sometimes with a solid catalyst, which can lead to high yields in very short reaction times and eliminates the need for potentially flammable or toxic organic solvents. propulsiontechjournal.com

Microwave-Assisted Synthesis : The use of microwave irradiation as an energy source can dramatically accelerate the rate of reaction, often reducing reaction times from hours to minutes. rjpn.orgfrontiersin.org Microwave-assisted Claisen-Schmidt condensations have been reported to produce chalcones in excellent yields under solvent-free conditions or with minimal solvent. frontiersin.org

Aqueous Media : Performing the reaction in water or aqueous micellar solutions is another green alternative. acs.org Using surfactants like cetyltrimethylammonium bromide (CTAB) can create micelles that act as microreactors, allowing the reaction to proceed efficiently in water, which is a benign solvent. acs.org

Use of Greener Catalysts : Research into heterogeneous or reusable catalysts, such as zeolites, is underway to replace soluble catalysts that can be difficult to remove from the product mixture. rsc.org

| Green Method | Catalyst/Conditions | Solvent | Key Advantage |

| Grinding (Mechanochemistry) | Solid base (e.g., KOH) | Solvent-Free | High efficiency, no solvent waste. propulsiontechjournal.com |

| Microwave Irradiation | Anhydrous K₂CO₃ | Solvent-Free | Drastically reduced reaction times. rjpn.orgfrontiersin.org |

| Ultrasonic Irradiation | Base catalyst | Appropriate Solvent | Reaction acceleration. rjpn.org |

| Micellar Catalysis | Surfactant (e.g., CTAB) | Water | Avoids organic solvents, easy work-up. acs.org |

Spectroscopic Characterization and Advanced Structural Elucidation of 2,6 Dichlorobenzylideneacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR spectrum of 2,6-dichlorobenzylideneacetone (B1310720) provides a wealth of information through its chemical shifts and spin-spin coupling patterns. The molecule, (E)-4-(2,6-dichlorophenyl)but-3-en-2-one, has distinct proton environments that give rise to characteristic signals.

The protons on the aromatic ring appear in the downfield region, typically between δ 7.0 and 7.5 ppm. The proton at the C4 position of the phenyl ring is expected to be a triplet due to coupling with the two equivalent protons at C3 and C5. These C3 and C5 protons would, in turn, appear as a doublet.

The ethylenic protons (H-α and H-β) of the α,β-unsaturated ketone system are particularly diagnostic. Due to the electron-withdrawing effect of the adjacent carbonyl group and the anisotropic effect of the aromatic ring, these protons are deshielded and appear as doublets in the range of δ 6.8 to 8.2 ppm. mdpi.comajchem-a.com The H-β proton, being closer to the aromatic ring, typically resonates further downfield than the H-α proton. The coupling constant between these two protons (³J_HαHβ_) is expected to be in the range of 11-18 Hz, which is characteristic of a trans configuration, confirming the (E)-isomer geometry. rsc.org

The methyl protons of the acetyl group (CH₃) are the most shielded protons in the molecule, appearing as a sharp singlet in the upfield region, typically around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (acetyl) | ~2.4 | Singlet (s) | - |

| H-α (vinyl) | ~6.9 | Doublet (d) | ³J_HαHβ_ ≈ 16 |

| Aromatic (H4) | ~7.2 | Triplet (t) | ³J ≈ 8 |

| Aromatic (H3, H5) | ~7.4 | Doublet (d) | ³J ≈ 8 |

| H-β (vinyl) | ~7.6 | Doublet (d) | ³J_HαHβ_ ≈ 16 |

The ¹³C NMR spectrum provides direct information about the carbon skeleton of this compound. rsc.org Due to molecular symmetry, fewer than 10 signals are expected.

The carbonyl carbon (C=O) of the ketone is the most deshielded carbon, appearing at the lowest field, typically in the range of δ 195-200 ppm. acs.org The carbons of the α,β-unsaturated system, C-α and C-β, are observed in the δ 125-145 ppm region.

The aromatic carbons show distinct chemical shifts. The carbon atoms bearing the chlorine substituents (C2, C6) are expected around δ 135 ppm. The quaternary carbon attached to the vinyl group (C1) would appear near δ 133 ppm. The other aromatic carbons (C3, C4, C5) will have signals in the δ 128-132 ppm range. The methyl carbon (CH₃) is the most shielded, resonating at the highest field, typically around δ 25-30 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carbonyl) | ~198 |

| C-β (vinyl) | ~142 |

| C2, C6 (Ar-Cl) | ~135 |

| C1 (Ar-C) | ~133 |

| C4 (Ar-CH) | ~131 |

| C3, C5 (Ar-CH) | ~129 |

| C-α (vinyl) | ~127 |

| CH₃ (acetyl) | ~28 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. researchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. mdpi.com For this compound, a strong cross-peak would be observed between the vinyl protons H-α and H-β, confirming their three-bond (vicinal) coupling. Cross-peaks would also connect the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). mdpi.comlibretexts.org It allows for the direct assignment of protonated carbons. For example, the signal for the methyl protons (~2.4 ppm) will show a correlation to the methyl carbon signal (~28 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlation). mdpi.comlibretexts.org It is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together molecular fragments. Key correlations would include the methyl protons to the carbonyl carbon and C-α, and the vinyl protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the molecule's stereochemistry and conformation. researchgate.net A key NOE would be expected between the H-β proton and the protons on the aromatic ring (H3, H5), confirming the trans relationship across the double bond and providing information on the rotational preference around the C-β-Ar bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by absorptions corresponding to its key functional groups. Theoretical calculations, such as Density Functional Theory (DFT), are often used to aid in the precise assignment of vibrational modes. Current time information in Bangalore, IN.vulcanchem.com

The most intense and characteristic band is the C=O stretching vibration of the conjugated ketone, which typically appears in the range of 1640–1665 cm⁻¹. mdpi.comajchem-a.com Conjugation with the C=C double bond lowers this frequency compared to a simple saturated ketone. The C=C stretching vibration of the alkene moiety is usually found around 1570–1605 cm⁻¹. mdpi.com

The spectrum also displays bands corresponding to the aromatic ring, including C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ region. The strong C-Cl stretching vibrations are expected in the fingerprint region, typically between 700 and 850 cm⁻¹. materialsciencejournal.org Out-of-plane C-H bending vibrations also provide information about the substitution pattern of the aromatic ring.

Table 3: Key Infrared Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch (CH₃) | 2950-2850 | Weak |

| C=O Stretch (conjugated ketone) | 1665-1640 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Variable |

| Alkene C=C Stretch | 1580-1570 | Medium |

| C-Cl Stretch | 850-700 | Strong |

Due to rotational freedom around the single bonds connecting the carbonyl group to the vinyl group and the vinyl group to the aromatic ring, this compound can exist in different conformations. The most stable conformers are typically the s-cis and s-trans isomers, referring to the orientation around the C(O)-Cα bond.

Infrared spectroscopy can be a powerful tool for studying these conformational equilibria. bhu.ac.in The exact frequency of the C=O stretching vibration is sensitive to the molecular conformation. Different conformers can lead to the appearance of multiple C=O bands or a broadened C=O absorption band in the IR spectrum. bhu.ac.in By studying the IR spectrum in different solvents or at various temperatures, it is possible to deduce information about the relative stabilities of the different conformers and the nature of the most predominant form. For instance, in related chalcones, the s-cis and s-trans conformers have been shown to exhibit distinct carbonyl stretching frequencies. bhu.ac.in The steric hindrance imposed by the two chlorine atoms at the ortho positions likely plays a significant role in favoring a specific, likely non-planar, conformation to minimize steric strain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For this compound, a chalcone (B49325) derivative, the UV-Vis spectrum provides critical information about its conjugated π-electron system. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are directly related to the energy difference between these states, offering insights into the molecule's electronic structure.

Electronic Transitions and Chromophore Analysis

The UV-Vis absorption spectrum of this compound is dominated by the electronic transitions within its principal chromophore. A chromophore is the part of a molecule responsible for its color, or more broadly, its absorption of light in the UV-Vis region. osti.gov In this molecule, the chromophore consists of the entire conjugated system: the 2,6-dichlorophenyl ring linked through an α,β-unsaturated carbonyl bridge to a methyl group.

The electronic structure of chalcones is characterized by a delocalized π-system that extends across the substituted benzene (B151609) ring and the enone moiety. This extensive conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the absorption bands for these transitions are found at longer wavelengths.

The spectrum of this compound is expected to exhibit two main types of electronic transitions:

π→π Transitions:* These are high-intensity absorptions that arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, the most prominent band, often referred to as Band I, is assigned to an intramolecular charge transfer (ICT) transition. nih.gov This transition involves the redistribution of electron density from the substituted phenyl ring (the donor part) to the electron-withdrawing carbonyl group (the acceptor part). The presence of two electron-withdrawing chlorine atoms on the phenyl ring modulates the energy of this transition compared to the unsubstituted benzylideneacetone (B49655). bas.bg

n→π Transitions:* These are lower-intensity absorptions resulting from the excitation of a non-bonding electron (from the lone pair of the carbonyl oxygen) to a π* antibonding orbital. This transition, often called Band II, is symmetry-forbidden, which accounts for its weak intensity. osti.gov It typically appears at a longer wavelength than the main π→π* band but can often be masked or appear as a shoulder on the more intense ICT band. researchgate.net

The absorption characteristics are summarized in the table below, with values representative of this class of compounds.

| Transition Type | Typical Wavelength Range (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Assignment |

| π→π (ICT) | 300 - 370 | > 10,000 | Intramolecular Charge Transfer (HOMO→LUMO) |

| n→π | 380 - 490 | < 2,000 | Excitation of non-bonding carbonyl electrons |

| Table 1: Typical Electronic Transitions for Chalcone Derivatives. |

Solvent Effects on Electronic Spectra

The position and intensity of absorption bands in the UV-Vis spectrum of this compound are sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. researchgate.net Analyzing these shifts provides valuable information about the change in dipole moment upon electronic excitation.

Bathochromic Shift (Red Shift): The intense π→π* (ICT) transition typically undergoes a bathochromic shift to longer wavelengths as the solvent polarity increases. This occurs because the excited state of a push-pull system like a chalcone is generally more polar than its ground state. Polar solvents stabilize the more polar excited state to a greater extent than the ground state, thereby reducing the energy gap for the electronic transition. mdpi.com

Hypsochromic Shift (Blue Shift): In contrast, the n→π* transition typically exhibits a hypsochromic shift to shorter wavelengths with increasing solvent polarity. This is particularly evident in protic solvents (like ethanol) which can form hydrogen bonds with the non-bonding electrons of the carbonyl oxygen. This hydrogen bonding stabilizes the ground state, increasing the energy required to promote an n-electron to the π* orbital. nih.gov

The effect of solvent polarity on the primary ICT absorption band (λmax) for this compound is illustrated in the following table, with data based on the expected behavior for substituted chalcones.

| Solvent | Dielectric Constant (ε) | λmax (nm) (Representative) | Spectral Shift Direction (Relative to Cyclohexane) |

| Cyclohexane | 2.02 | 308 | - |

| Dichloromethane | 8.93 | 315 | Bathochromic |

| Acetone (B3395972) | 20.7 | 319 | Bathochromic |

| Ethanol | 24.6 | 324 | Bathochromic |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 330 | Bathochromic |

| Table 2: Representative Solvent Effects on the π→π (ICT) Transition of this compound.* |

Investigation of Photophysical Properties

The photophysical properties of a molecule describe the pathways by which it dissipates the energy it absorbs from light, including processes like fluorescence and phosphorescence. Chalcone derivatives are known to be fluorescent, and their emission characteristics are closely linked to their molecular structure and environment. mdpi.commdpi.com

Upon excitation into the singlet excited state (S₁) via light absorption, this compound can relax through several pathways. The most significant radiative decay process is fluorescence, which is the emission of a photon as the molecule returns from the S₁ state to the ground state (S₀).

Key photophysical properties include:

Fluorescence Emission: The emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength. The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. Chalcones often exhibit large Stokes shifts, which is advantageous for applications in fluorescence imaging as it minimizes self-absorption. mdpi.commdpi.com

Quantum Yield (ΦF): This value represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The quantum yield for chalcones is highly variable and sensitive to substituents and solvent polarity. rsc.org The presence of heavy atoms like chlorine can increase the rate of intersystem crossing (ISC)—a non-radiative transition from the singlet excited state (S₁) to the triplet state (T₁). This enhanced ISC can lead to a decrease in fluorescence quantum yield. nih.gov

Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state via fluorescence. It is an intrinsic property of the molecule in a specific environment.

The photophysical properties are also subject to solvatochromic effects, with the fluorescence emission maximum often showing a significant red shift in more polar solvents due to the stabilization of the polar excited state. researchgate.net

| Property | Description | Expected Characteristics for this compound |

| Fluorescence | Radiative decay from the lowest singlet excited state (S₁) to the ground state (S₀). | Emission expected in the violet-blue to green region of the spectrum. |

| Stokes Shift | The energy difference (in nm or cm⁻¹) between the maxima of the absorption and emission spectra. | Expected to be large (>50 nm), indicating significant structural relaxation in the excited state. mdpi.com |

| Fluorescence Quantum Yield (ΦF) | The ratio of photons emitted to photons absorbed. | Moderate to low, potentially reduced by the "heavy atom effect" of the chlorine substituents. nih.gov |

| Table 3: Summary of Expected Photophysical Properties. |

Crystallographic Analysis and Solid State Structure of 2,6 Dichlorobenzylideneacetone

Single Crystal X-ray Diffraction (SC-XRD) Studies

Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would be the primary tool for elucidating the detailed molecular and crystal structure of 2,6-Dichlorobenzylideneacetone (B1310720). However, no published SC-XRD studies for this specific compound could be located.

Had SC-XRD data been available for this compound, it would have provided precise measurements of bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for defining the molecule's conformation, such as the planarity of the α,β-unsaturated ketone system and the rotational orientation of the 2,6-dichlorophenyl group relative to the rest of the molecule.

Table 1: Hypothetical Bond Geometry Data from SC-XRD

| Parameter | Expected Value Range | Information Yielded |

| C=C Bond Length | ~1.33 - 1.35 Å | Confirms the presence of the double bond in the enone system. |

| C=O Bond Length | ~1.20 - 1.23 Å | Characterizes the carbonyl group. |

| C-Cl Bond Length | ~1.72 - 1.76 Å | Indicates the covalent bond between carbon and chlorine on the aromatic ring. |

| C-C-C Bond Angles | ~118° - 122° | Defines the geometry of the propenone backbone. |

| Dihedral Angle | Variable | Describes the twist between the phenyl ring and the enone plane. |

Note: The values in this table are generalized expectations for similar organic molecules and are not experimental data for this compound.

Analysis of the crystal packing from SC-XRD data would reveal how individual molecules of this compound arrange themselves in the solid state. This is governed by various non-covalent intermolecular interactions. For this molecule, one would anticipate the potential for several types of interactions that dictate the supramolecular architecture. These could include weak C-H···O hydrogen bonds, halogen bonding involving the chlorine atoms, and potentially π-π stacking interactions between the aromatic rings of adjacent molecules. The specific nature and geometry of these interactions, however, remain undetermined in the absence of experimental data.

The molecule this compound is achiral, meaning it is superimposable on its mirror image. Therefore, the determination of absolute configuration, a process relevant for chiral molecules, is not applicable in this case.

Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Analysis

Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It can identify crystalline phases and is particularly useful for detecting polymorphism, which is the ability of a compound to exist in more than one crystal structure.

No PXRD patterns for this compound have been published. If such data were available, it would present a unique fingerprint for the crystalline form of the compound, characterized by a series of peaks at specific diffraction angles (2θ). Comparing experimental PXRD patterns of different batches could indicate the presence of different polymorphs, each with its own distinct packing arrangement and physical properties. The sharpness of the diffraction peaks would also provide an indication of the degree of crystallinity of the sample.

Correlation of Solid-State Structure with Spectroscopic Data

Spectroscopic data, such as that from Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, can be correlated with solid-state structural information to provide a more complete understanding of the compound. While some basic spectroscopic data for this compound may exist in general chemical databases, specific studies correlating these with a determined crystal structure are absent.

For instance, the chemical shifts in a solid-state NMR spectrum would be highly sensitive to the local electronic environment of the nuclei, which is a direct consequence of the molecular conformation and intermolecular interactions present in the crystal. Similarly, shifts in the vibrational frequencies in an IR spectrum, particularly for the carbonyl (C=O) and vinyl (C=C) stretching modes, could indicate the presence and strength of intermolecular hydrogen bonding in the solid state. Without a reference crystal structure, these correlations remain speculative.

Computational Chemistry and Theoretical Investigations of 2,6 Dichlorobenzylideneacetone

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the investigation of the electronic structure of many-body systems. wikipedia.org DFT methods have been widely applied to analyze the geometry and electronic properties of various molecules, including those with complex structures. ekb.egmdpi.commdpi.com

Geometry Optimization and Conformational Analysis

The first step in the theoretical study of a molecule is typically geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. tau.ac.ilconflex.net For 2,6-Dichlorobenzylideneacetone (B1310720), this process involves calculating the forces on each atom and adjusting their positions until a stable conformation is reached. tau.ac.il

Conformational analysis further explores the different spatial arrangements of the molecule, known as conformers, that can arise from rotation around single bonds. researchgate.net This is particularly relevant for this compound due to the rotational freedom around the bond connecting the phenyl ring and the propenone moiety. By comparing the energies of different conformers, the most energetically favorable and thus most populated conformation at a given temperature can be identified. ethz.ch Computational methods like the MMFF force field are often used for initial conformational searches, followed by higher-level DFT optimizations. researchgate.net

Table 1: Selected Optimized Geometrical Parameters of this compound (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.23 | - | - |

| C-Cl | 1.74 | - | - |

| C-C (ring) | 1.39 | - | - |

| C-C=C | - | 120.5 | - |

| C-C-Cl | - | 119.8 | - |

| Ring-C=C-C | - | - | 178.5 |

Note: The values in this table are representative and would be determined from specific DFT calculations.

Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. DFT calculations provide detailed information about the distribution of electrons within the molecule. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. ossila.comscirp.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. semanticscholar.orgvjol.info.vn A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and thus more reactive. scirp.orgvjol.info.vn For this compound, the presence of electronegative chlorine atoms and the conjugated system are expected to significantly influence the energies and distributions of these orbitals. nih.govnankai.edu.cn

Table 2: Frontier Molecular Orbital Properties of this compound (Exemplary Data)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.1 |

| HOMO-LUMO Gap | 4.4 |

Note: The values in this table are illustrative and would be derived from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Sites

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.deelsevier.comreed.edu The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential values. reed.eduresearchgate.net

Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. researchgate.netekb.eg For this compound, the MEP map would likely show negative potential around the carbonyl oxygen atom due to its high electronegativity, making it a site for electrophilic interaction. researchgate.net The aromatic ring and the chlorine atoms would also exhibit distinct electrostatic potential features influencing their reactivity. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Property Prediction

Theoretical vibrational frequency calculations are essential for interpreting and assigning experimental infrared (IR) and Raman spectra. uni-rostock.dereadthedocs.iocrystalsolutions.eu After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (no imaginary frequencies) and to predict the vibrational modes of the molecule. uni-rostock.dereadthedocs.io

Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or twisting of bonds. openmopac.net By comparing the calculated vibrational spectra with experimental data, a detailed understanding of the molecular structure and bonding can be achieved. researchgate.net For this compound, the calculated vibrational frequencies would help in assigning the characteristic peaks corresponding to the C=O stretch, C-Cl stretches, and various vibrations of the aromatic ring and the propenone backbone.

Table 3: Calculated Vibrational Frequencies for this compound (Exemplary Data)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C=O Stretch | 1685 |

| C-Cl Stretch (sym) | 750 |

| C-Cl Stretch (asym) | 780 |

| C=C Stretch | 1620 |

| Aromatic C-H Stretch | 3050-3100 |

Note: These are representative frequencies and would be obtained from specific DFT calculations. Scaling factors are often applied to calculated frequencies to better match experimental values.

Chemical Reactivity Descriptors (e.g., chemical hardness, electronegativity)

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scirp.orgnih.govresearchgate.netjournalcsij.com These descriptors include:

Electronegativity (χ): Measures the tendency of a molecule to attract electrons. scirp.org

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.org

Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of electron transfer. ekb.eg

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. scirp.org

Molecular Dynamics (MD) Simulations

While DFT provides insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a system over time. stanford.eduresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, intermolecular interactions, and solvent effects. ump.edu.myrsc.orglehigh.edu

For this compound, an MD simulation could be used to study its behavior in a solvent, providing information on its solvation structure and dynamics. It could also be used to explore its interactions with other molecules, which is crucial for understanding its behavior in a condensed phase or in a biological environment. ump.edu.my The simulation would track the trajectory of each atom over time, revealing how the molecule moves, vibrates, and interacts with its surroundings. lehigh.edu

Dynamic Conformational Behavior and Flexibility

The dynamic nature of molecules, including their conformational changes and flexibility, is crucial for understanding their interactions and reactivity. Proteins, for instance, are not static entities but rather exist as a dynamic ensemble of conformations. diva-portal.orgnih.gov This inherent flexibility allows them to explore a vast conformational space, and thermally accessible substates, other than the lowest energy conformation, can play significant roles in molecular recognition. nih.gov The concept of "conformational selection" suggests that weakly populated, higher-energy conformations may be responsible for binding to other molecules, followed by a population shift towards these bound conformations. nih.gov

Computational methods, particularly molecular dynamics (MD) simulations, are powerful tools for investigating the dynamic conformational behavior of molecules. diva-portal.orgbiorxiv.org These simulations can reveal the complex conformational landscapes of molecules and identify the different conformational states they can adopt. biorxiv.org For example, MD simulations have shown that the inactive state of some receptors exhibits greater conformational heterogeneity compared to the active state. biorxiv.org This dynamic behavior can be influenced by factors such as electrostatic interactions, which can rigidify certain parts of a molecule while allowing flexibility in others. biorxiv.org

In the context of this compound, its conformational flexibility would be dictated by the rotational freedom around the single bonds within its structure. The presence of the dichlorophenyl group and the enone moiety will influence the preferred conformations and the energy barriers between them. Understanding this dynamic behavior is essential for predicting how it might interact with biological targets or other molecules.

Solvent Effects and Solvation Dynamics

Solvent-solute interactions are fundamental in solution-phase chemistry, influencing ground states, transition states, and reaction pathways. uni-hamburg.de These interactions can stabilize intermediate states and alter energy barriers. uni-hamburg.de The effect of a solvent on a molecule can be modeled using both implicit and explicit solvent models. mdpi.com Implicit models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium, while explicit models involve the inclusion of individual solvent molecules around the solute. mdpi.com

The adsorption energy of a molecule onto a surface is also significantly affected by the solvent. Generally, the adsorption energy in a solvent is lower in magnitude than in the gas phase. nsf.gov This difference is related to the adhesion energy of the solvent to the surface and the displacement of solvent molecules by the adsorbate. nsf.gov

The study of solvation dynamics, which refers to the time-dependent response of the solvent to a change in the solute, provides further insight into these interactions. uni-hamburg.de Ultrafast local probes can be used to understand how solvation dynamics influence the solute during chemical reactions. uni-hamburg.de For this compound, the polarity of the solvent would play a crucial role in its solvation and could influence its conformational equilibrium and reactivity.

Quantum Chemical Calculations Beyond DFT

While Density Functional Theory (DFT) is a widely used computational method, more accurate, albeit more computationally expensive, methods are often required for certain applications. beast-echem.org These "beyond-DFT" methods provide a higher level of theory and can be crucial for obtaining accurate reaction barriers and describing systems with strong electron correlation. beast-echem.org

Ab Initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)

Ab initio methods are based on first principles, using only fundamental physical constants. wikipedia.org The simplest ab initio method is the Hartree-Fock (HF) method, which provides a foundational description of the electronic structure but does not fully account for electron correlation. wikipedia.org

Møller-Plesset (MP) perturbation theory is a post-Hartree-Fock method that improves upon the HF method by including electron correlation effects. chemeurope.comwikipedia.org It is typically applied to the second (MP2), third (MP3), or fourth (MP4) order. chemeurope.comwikipedia.org MP2 calculations, for instance, scale computationally as N^4, where N is a measure of the system size. wikipedia.org While these methods offer greater accuracy, they can sometimes exhibit erratic or divergent behavior. smu.edu

Table 1: Comparison of Scaling for Ab Initio Methods

| Method | Scaling |

| Hartree-Fock (HF) | ~N³-N⁴ wikipedia.org |

| Møller-Plesset 2nd order (MP2) | N⁴ wikipedia.org |

| Møller-Plesset 3rd order (MP3) | N⁶ wikipedia.org |

| Møller-Plesset 4th order (MP4) | N⁷ wikipedia.org |

Advanced Theoretical Models for Reaction Mechanism Prediction

Predicting reaction mechanisms often requires a detailed understanding of the potential energy surface, including transition states. csustan.edu While DFT can be used for this purpose, more advanced models are sometimes necessary for greater accuracy, especially for complex reactions. beast-echem.orgcsustan.edu

Computational methods can be employed to generate potential energy surfaces and locate transition state geometries. csustan.edu The insights gained from these calculations, such as the role of intermolecular and electrostatic interactions, are vital for understanding reaction pathways. csustan.edu For a molecule like this compound, these models could be used to predict its reactivity in various chemical transformations.

Electronic Excitation Energy Calculations (e.g., TD-DFT)

Time-dependent density functional theory (TD-DFT) is a popular method for calculating the electronic excitation energies of molecules, which are crucial for understanding their absorption spectra. ohio-state.edubenasque.org TD-DFT calculations can predict the energies of the lowest-energy singlet excited states, which can then be correlated with experimental UV-vis absorption spectra. mdpi.com

The accuracy of TD-DFT depends on the choice of the functional. mdpi.com While TD-DFT is a cost-effective method for predicting electronic spectra, it has known limitations and the calculated excitation energies are often systematically lower than experimental values. ohio-state.edumdpi.com For this compound, TD-DFT could be used to predict its UV-vis spectrum and understand its photophysical properties.

Table 2: Typical Accuracy of TD-DFT for Vertical Excitation Energies

| Property | Statistical Accuracy |

| Vertical Excitation Energies | ~0.3 eV ohio-state.edu |

Computational Studies on Molecular Interactions and Binding Affinity

Understanding the interactions between a small molecule (ligand) and a macromolecule (receptor) is central to drug discovery. openaccessjournals.com Computational methods like molecular docking are used to predict the preferred binding orientation and affinity of a ligand to a receptor. openaccessjournals.commdpi.com

The binding affinity, often expressed as a scoring function in docking calculations, quantifies the strength of the interaction. mdpi.com These scoring functions consider various factors, including van der Waals interactions, hydrogen bonding, and electrostatic interactions. openaccessjournals.com However, the correlation between scoring functions and experimentally determined binding affinities can be poor. mdpi.com

Molecular dynamics simulations can provide a more detailed, dynamic picture of molecular interactions over time. diva-portal.orgadvancedsciencenews.com By incorporating data from these simulations, researchers can gain a deeper understanding of the binding event as a dynamic process. advancedsciencenews.com For this compound, these computational approaches could be used to identify potential biological targets and predict its binding affinity, providing a basis for understanding its potential biological activity.

Chemical Reactivity and Derivatization Studies of 2,6 Dichlorobenzylideneacetone

Electrophilic and Nucleophilic Addition Reactions

The electronic properties of the α,β-unsaturated ketone system in 2,6-Dichlorobenzylideneacetone (B1310720) are central to its reactivity. The carbonyl group polarizes the molecule, creating a partial positive charge on the carbonyl carbon and a partial positive charge on the β-carbon of the alkene, making them susceptible to nucleophilic attack. savemyexams.com Conversely, the π-electrons of the double bond allow for reactions with electrophiles.

Nucleophilic Addition:

Nucleophilic addition is a primary reaction pathway for carbonyl compounds. masterorganicchemistry.com Nucleophiles can attack the electrophilic carbonyl carbon (a 1,2-addition) or the β-carbon (a 1,4-conjugate addition or Michael addition). masterorganicchemistry.comnumberanalytics.com The outcome is often dependent on the nature of the nucleophile and the reaction conditions.

1,2-Addition: Hard nucleophiles, such as Grignard reagents or organolithium compounds, tend to favor direct attack at the carbonyl carbon. masterorganicchemistry.com This reaction proceeds through a tetrahedral intermediate, which upon protonation yields an allylic alcohol.

1,4-Conjugate Addition: Softer nucleophiles, like cyanides, amines, and thiols, typically favor conjugate addition. geeksforgeeks.org This reaction forms an enolate intermediate, which is then protonated to give a saturated ketone. For example, the addition of hydrogen cyanide can form a cyanohydrin. medlifemastery.com

The mechanism for nucleophilic addition generally involves the attack of the nucleophile on the electron-deficient carbon, breaking the carbon-oxygen π-bond. chemistryguru.com.sg This leads to an intermediate alkoxide which is then protonated. geeksforgeeks.orgchemistryguru.com.sg

Electrophilic Addition:

The carbon-carbon double bond in this compound can undergo electrophilic addition. ucalgary.ca The reaction is initiated by the attack of the π-electrons on an electrophile, leading to the formation of a carbocation intermediate. slideshare.net The stability of this carbocation is influenced by the presence of the adjacent carbonyl group and the dichlorophenyl ring. The regioselectivity of the addition is governed by the formation of the more stable carbocation intermediate (Markovnikov's rule). libretexts.org

Common electrophilic additions include reactions with:

Halogens (X₂): Addition of bromine or chlorine leads to vicinal dihalo compounds. libretexts.org

Hydrogen Halides (HX): These add across the double bond, with the halogen typically bonding to the β-carbon. lasalle.edu

Water (Hydration): In the presence of an acid catalyst, water can add across the double bond to form a β-hydroxy ketone. lasalle.edu

Cycloaddition Reactions and Pericyclic Transformations

Cycloaddition reactions provide a powerful method for constructing cyclic molecules. libretexts.org The α,β-unsaturated system of this compound can participate as a component in these reactions.

Diels-Alder Reaction:

The electron-deficient double bond of this compound makes it a suitable dienophile for [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. libretexts.org When reacted with a conjugated diene, it can form a six-membered ring. The reaction is typically stereospecific and proceeds readily with electron-rich dienes. libretexts.org

[2+2] Cycloaddition:

Thermally initiated [2+2] cycloadditions between two alkene units are generally forbidden by orbital symmetry rules. libretexts.org However, photochemical [2+2] cycloadditions can occur upon irradiation, leading to the formation of cyclobutane (B1203170) derivatives. nih.gov Iron-catalyzed [2+2] cycloadditions have also been developed as a method to synthesize cyclobutanes. nih.gov

Other Pericyclic Transformations:

Pericyclic reactions, which proceed through a cyclic transition state, are a broad class of reactions. msu.edu While Diels-Alder is the most relevant cycloaddition, other transformations like electrocyclic reactions or sigmatropic rearrangements could potentially be induced under specific conditions, though they are less common for this type of substrate. msu.edu

Oxidation and Reduction Chemistry

The functional groups of this compound can be selectively oxidized or reduced.

Reduction:

The reduction of α,β-unsaturated ketones can yield different products depending on the reagents and conditions used.

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄), often in the presence of cerium chloride (Luche reduction), can selectively reduce the carbonyl group to an alcohol without affecting the double bond.

Selective Alkene Reduction: Catalytic hydrogenation using specific catalysts can selectively reduce the carbon-carbon double bond, yielding the corresponding saturated ketone. numberanalytics.com

Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more forcing conditions, can reduce both the carbonyl group and the double bond to produce a saturated alcohol.

A study on a related compound, 2,6-dichlorophenolindophenol, demonstrated its reduction by L-ascorbic acid, highlighting a potential redox pathway. researchgate.net

Oxidation:

Oxidation of this compound can lead to cleavage of the molecule.

Oxidative Cleavage: Strong oxidizing agents like ozone (O₃) followed by a reductive or oxidative workup (ozonolysis), or potassium permanganate (B83412) (KMnO₄) under harsh conditions, can cleave the carbon-carbon double bond, yielding 2,6-dichlorobenzaldehyde (B137635) and a carboxylic acid fragment.

Functional Group Transformations and Derivatization Strategies

Functional group transformations allow for the modification of a molecule to create new compounds with different properties. elsevier.com Derivatization is a technique used to modify an analyte to improve its suitability for analysis, for example, by increasing its volatility for gas chromatography (GC). researchgate.netspectroscopyonline.com

Transformations of the Carbonyl Group:

Acetal (B89532)/Ketal Formation: Reaction with alcohols or diols in the presence of an acid catalyst can protect the carbonyl group as an acetal or ketal. geeksforgeeks.org This is a reversible transformation. geeksforgeeks.org

Imine/Enamine Formation: Reaction with primary or secondary amines can form imines (Schiff bases) or enamines, respectively. geeksforgeeks.org

Transformations of the Alkene:

Halogenation: Besides addition, allylic halogenation can be achieved under specific conditions.

Epoxidation: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can epoxidize the electron-deficient double bond to form an epoxy ketone.

Derivatization Strategies:

Derivatization of this compound could be employed to enhance its detection in analytical methods. chromatographyonline.com For instance, conversion to a more volatile or thermally stable derivative, such as a silyl (B83357) ether after reduction of the ketone, can facilitate GC analysis. tcichemicals.com Another strategy involves adding a chromophore or fluorophore to improve detection in liquid chromatography. chromatographyonline.com

| Reaction Type | Reagent(s) | Product Type |

| Nucleophilic Addition (1,2) | Grignard Reagents (RMgX) | Allylic Alcohol |

| Nucleophilic Addition (1,4) | Amines, Cyanides | Saturated Ketone |

| Reduction (Carbonyl) | NaBH₄, CeCl₃ | Allylic Alcohol |

| Reduction (Alkene) | H₂, Catalyst | Saturated Ketone |

| Oxidation (Cleavage) | O₃ then DMS or Zn/H₂O | 2,6-Dichlorobenzaldehyde |

| Carbonyl Protection | Ethylene glycol, H⁺ | Cyclic Ketal |

Role as a Synthetic Intermediate in Complex Molecule Construction

The diverse reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. Its structure can be incorporated into larger frameworks through the reactions described above. For instance, the product of a Diels-Alder reaction could serve as a precursor for polycyclic systems.

Mechanistic Investigations of Novel Reactions

Understanding the detailed step-by-step pathway of a reaction, its mechanism, is crucial for optimizing conditions and predicting outcomes. numberanalytics.com Mechanistic studies often involve kinetic analysis, isotopic labeling, and computational modeling to elucidate the nature of intermediates and transition states. rsc.org

For reactions involving this compound, mechanistic investigations would likely focus on:

Regioselectivity of Additions: Probing why certain nucleophiles or electrophiles favor one position over another (e.g., 1,2- vs. 1,4-addition). This can be explored by studying the electronic and steric effects of the dichlorophenyl group.

Stereoselectivity of Cycloadditions: Investigating the factors that control the stereochemical outcome of reactions like the Diels-Alder reaction.

Carbocation Intermediates: In electrophilic additions, studying the structure and stability of the resulting carbocation intermediates, which are influenced by the electron-withdrawing nature of the chlorine atoms and the carbonyl group. libretexts.orgbeilstein-journals.org

Modern studies often employ techniques like UV/vis spectroscopy to follow reaction progress and identify intermediates, as demonstrated in the kinetic analysis of a "declick" reaction which revealed a multi-step process. rsc.org Such detailed analyses provide a complete mechanistic picture of the transformation. rsc.org

Structure Activity Relationship Sar Studies and Biological Target Engagement of 2,6 Dichlorobenzylideneacetone

Structure-Activity Relationship (SAR) Analysis in Various Biological Contexts

The biological activity of chalcones and their derivatives, including 2,6-Dichlorobenzylideneacetone (B1310720), is intricately linked to their chemical structure. The presence and position of substituents on the aromatic rings play a crucial role in determining their efficacy and selectivity.

Impact of Substituent Modifications on Biological Activities

The core structure of chalcones, characterized by two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, is a key determinant of their biological effects. mdpi.comjuniperpublishers.com Modifications to this scaffold, particularly the addition of various substituent groups, can significantly alter their biological profiles. nih.gov

The introduction of halogen atoms, such as chlorine, into the phenyl rings of chalcones has been a common strategy to enhance their biological activities. The electron-withdrawing nature and lipophilicity of chlorine can influence the molecule's interaction with biological targets. mdpi.com For instance, studies on various chalcone (B49325) derivatives have shown that halogen substitution can lead to potent anti-inflammatory, antimicrobial, and anticancer effects. juniperpublishers.comnih.gov

In the case of this compound, the presence of two chlorine atoms at the 2 and 6 positions of the benzylidene ring is of particular interest. This substitution pattern is known to create significant steric hindrance, which can influence the molecule's conformation and its ability to bind to target proteins. nih.gov While specific studies on this compound are limited, research on related dichlorinated chalcones suggests that this substitution can impact activity. For example, a study on dibenzylideneacetone (B150790) derivatives as probes for β-amyloid plaques revealed that substitution at the ortho position, such as in the 2,6-dichloro arrangement, could reduce or abolish binding affinity, whereas para substitution was well-tolerated. acs.org This highlights the critical role of substituent positioning in directing biological activity.

The α,β-unsaturated ketone moiety in the chalcone backbone is a Michael acceptor, making it susceptible to nucleophilic attack from biological molecules like cysteine residues in proteins. researchgate.net This reactivity is fundamental to the biological activity of many chalcones. The electronic properties of the substituents on the aromatic rings can modulate the electrophilicity of this Michael acceptor. Electron-withdrawing groups, such as the chloro groups in this compound, are generally expected to enhance this reactivity.

| Compound | Substituent on Benzylidene Ring | Observed Biological Activity | Reference |

|---|---|---|---|

| Licochalcone A | 4-hydroxy, 3-(3-methyl-2-butenyl) | Antimalarial activity | mdpi.com |

| Isoliquiritigenin | 2',4',4-trihydroxy | Induces cell cycle arrest and apoptosis | mdpi.com |

| Butein | 3,4,2',4'-tetrahydroxy | Inhibition of α-glucosidase | nih.gov |

| 2',5'-dihydroxy-4-chloro-dihydrochalcone | 4-chloro | Inhibition of nitric oxide production | nih.gov |

Identification of Key Pharmacophoric Features

A pharmacophore model represents the essential spatial arrangement of features that a molecule must possess to interact with a specific biological target. For chalcones, key pharmacophoric features generally include:

Two Aromatic Rings: These provide a scaffold for hydrophobic interactions with the target protein.

An α,β-Unsaturated Carbonyl System: This acts as a Michael acceptor and a hydrogen bond acceptor.

The 2,6-dichloro substitution in this compound contributes significantly to its pharmacophoric profile. The chlorine atoms are hydrophobic and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. The steric bulk of the ortho-dichloro groups forces the phenyl ring to be non-planar with the enone system, which can be a critical feature for fitting into specific binding pockets.

Mechanism of Action (MoA) Investigations at the Molecular Level

The diverse biological activities of chalcones stem from their ability to interact with a variety of molecular targets, including enzymes and signaling proteins.

Enzyme Inhibition Kinetics and Mechanism (e.g., competitive, non-competitive, irreversible, reversible)

Chalcones are known to inhibit a wide range of enzymes, often through covalent modification of cysteine residues in the active site via Michael addition. researchgate.net This can lead to irreversible inhibition. However, reversible inhibition, including competitive, non-competitive, and mixed-type inhibition, has also been reported for various chalcone derivatives. nih.govfrontiersin.org

For example, some chalcone derivatives have been shown to be potent inhibitors of enzymes like α-glucosidase and cyclooxygenase (COX). nih.govnih.gov The mode of inhibition is dependent on the specific chalcone and the target enzyme. In the context of this compound, its enhanced electrophilicity due to the dichloro substitution might favor irreversible inhibition of enzymes with reactive cysteine residues in their active sites.

| Enzyme | Inhibitor (Chalcone Derivative) | Inhibition Type | IC50/Ki Value | Reference |

|---|---|---|---|---|

| α-Glucosidase | Butein | Competitive | - | nih.gov |

| α-Glucosidase | Xanthohumol | Non-competitive | 8.8 µM (IC50) | nih.gov |

| Acetylcholinesterase | Various synthetic chalcones | Moderate to good inhibition | 22 - 37.6 µM (IC50) | nih.gov |

| COX-2 | 2',5'-dihydroxy-4-chloro-dihydrochalcone | Inhibitory effect | - | nih.gov |

Receptor Binding Profiling and Ligand-Receptor Interactions

Computational docking studies on various chalcone derivatives have revealed their potential to bind to the active sites of numerous receptors. nih.gov These interactions are often stabilized by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The specific substitution pattern on the chalcone scaffold dictates the binding affinity and selectivity. As mentioned earlier, the ortho-dichloro substitution in this compound could sterically hinder binding to some receptors while potentially favoring interaction with others that have a complementary binding pocket.

Modulation of Specific Cellular Pathways (in vitro studies)

Chalcones have been shown to modulate a variety of cellular signaling pathways implicated in inflammation and cancer. nih.govceu.es Two of the most well-studied pathways are the NF-κB and p53 pathways.

NF-κB Pathway: The transcription factor NF-κB plays a central role in inflammation and cell survival. Chalcones can inhibit the NF-κB pathway by targeting key components such as IKKβ, preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. nih.govceu.es This inhibitory effect is often attributed to the covalent modification of cysteine residues in these proteins.

p53 Pathway: The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis. Several chalcones have been reported to activate the p53 pathway, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.comnih.gov This can occur through various mechanisms, including the inhibition of p53's negative regulators, such as MDM2.

Given the electrophilic nature of the α,β-unsaturated ketone in this compound, it is plausible that this compound could also modulate these and other signaling pathways through covalent interactions with key regulatory proteins. The specific cellular outcomes would depend on the concentration of the compound and the cell type. For instance, licorice chalcones have been shown to modulate α7nAChR-mediated signaling pathways. mdpi.com

Molecular Docking and Simulations of Ligand-Target Interactions

Molecular docking and simulation techniques are powerful computational tools used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target, typically a protein. nih.govnih.gov These in silico methods are crucial in drug discovery for identifying potential drug candidates and understanding their interaction mechanisms at an atomic level. nih.govnih.gov By simulating the ligand-receptor complex, researchers can evaluate critical phenomena involved in intermolecular recognition and estimate the binding free energy. mdpi.com Molecular dynamics (MD) simulations further enhance this understanding by providing insights into the dynamic nature of the target protein and the stability of the ligand-protein complex over time. stanford.edunih.govmdpi.com

While specific molecular docking studies for this compound were not prominently available in the reviewed literature, research on structurally related dibenzylideneacetone derivatives provides valuable insights into their potential ligand-target interactions. For instance, a study investigating functionalized dibenzylideneacetones as antimalarial agents used molecular docking to evaluate their binding affinity to the Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR), a key enzyme in fatty acid synthesis. jppres.com The results indicated that these derivatives could fit into the enzyme's active site, with some compounds showing favorable binding energies (moldock scores) compared to the native ligand, triclosan, suggesting a potential inhibitory mechanism. jppres.com

The validity of the docking method in such studies is often confirmed by re-docking the native ligand into the protein's binding site and ensuring the root-mean-square deviation (RMSD) is low (typically <2 Å), which indicates the protocol can accurately reproduce the experimental binding mode. jppres.com Further molecular dynamics simulations can be employed to assess the stability of the docked complexes, monitoring parameters like RMSD of the protein atoms and the ligand-protein hydrogen bonding interactions throughout the simulation. nih.govconicet.gov.ar

Table 1: Molecular Docking Scores of Dibenzylideneacetone Derivatives against PfENR This table is based on data for related dibenzylideneacetone compounds, not this compound itself, as presented in a study on potential antimalarial agents.

| Compound | Moldock Score (Kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|

| Triclosan (Native Ligand) | -84.21 | Not detailed in snippet |

| Curcumin (Reference) | -131.15 | Gly 106, Ser 215, Ala 312, Leu 315 |

| Compound 7 (Derivative) | -131.53 | Gly 104, Asp 107, Tyr 111, Ser 215, Tyr 267, Ala 312, Gly 313, Leu 315 |

Source: Journal of Pharmacy & Pharmacognosy Research, 2025. jppres.com

Biological Target Identification (in vitro studies)

The identification of specific biological targets is a critical step in the development of new therapeutic agents. nih.gov In vitro studies, which are conducted in a controlled environment outside of a living organism (e.g., using cell cultures), are fundamental for elucidating the mechanisms by which a compound exerts its biological effects. creative-biolabs.com These studies allow for the direct assessment of a compound's activity on specific proteins or cellular pathways. nih.gov

Antimicrobial Target Identification and Validation

The discovery of novel antimicrobial agents is often focused on identifying compounds that inhibit essential bacterial pathways not present in humans, thereby ensuring selectivity and minimizing toxicity. frontiersin.orgwoah.org Key bacterial processes targeted by existing antibiotics include the synthesis of the cell wall, proteins, nucleic acids, and essential metabolites. mdpi.comfrontiersin.org

For dibenzylideneacetone derivatives, in silico studies have pointed toward potential antimicrobial targets. As mentioned, molecular docking simulations suggest that these compounds may act as inhibitors of Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR). jppres.com PfENR is a vital enzyme in the type II fatty acid synthesis (FAS-II) pathway of the malaria parasite, making it a validated target for antimalarial drugs. jppres.com Another promising target for novel antibiotics against Gram-negative bacteria is the deacetylase LpxC, which is essential for the biosynthesis of lipopolysaccharide (LPS). nih.gov

Once a potential target is identified in silico, in vitro validation is required. nih.gov This involves performing biochemical assays to confirm that the compound can inhibit the activity of the purified target protein. nih.gov Subsequently, antimicrobial susceptibility tests, such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC), are performed on bacterial cultures. creative-biolabs.commdpi.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov Further experiments, like time-kill kinetics assays, can determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria). creative-biolabs.comnih.gov

Anticancer Mechanism Elucidation at the Cellular Level

Research into the anticancer properties of dibenzylideneacetone and its derivatives has revealed complex mechanisms of action at the cellular level, primarily centered on the induction of oxidative stress and apoptosis (programmed cell death). elifesciences.org

An in vitro study on a synthetic dibenzylideneacetone derivative, A3K2A3, demonstrated significant cytotoxic activity against human cervical cancer cell lines (HeLa and SiHa). elifesciences.org The investigation into its mechanism revealed that the compound's anticancer effects are mediated through multiple pathways. elifesciences.org

Induction of Oxidative Stress: Treatment with the dibenzylideneacetone derivative led to a significant, dose-dependent increase in the production of intracellular Reactive Oxygen Species (ROS). elifesciences.org This surge in ROS creates a state of oxidative stress, overwhelming the cell's antioxidant defense systems and leading to cellular damage. elifesciences.orgnih.gov Cancer cells, often having higher baseline levels of oxidative stress than normal cells, are particularly vulnerable to further ROS induction. nih.gov

Mitochondrial Damage and Apoptosis: The elevated ROS levels trigger the mitochondrial pathway of apoptosis. elifesciences.org This was evidenced by several key observations:

Mitochondrial Depolarization: The compound caused a loss of mitochondrial membrane potential, a critical early event in apoptosis. elifesciences.org

ATP Depletion: A reduction in intracellular ATP levels was observed, indicating compromised mitochondrial function. elifesciences.org

Protein Regulation: The study found an upregulation of pro-apoptotic proteins, including Bax, and an increased release of cytochrome C from the mitochondria into the cytosol. elifesciences.org In the cytosol, cytochrome C activates a cascade of enzymes called caspases. Specifically, the activation of initiator caspase-9 and executioner caspase-3 was confirmed, which are central to executing the apoptotic program. elifesciences.org